
3-Ethynylthietan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylthietan-3-ol is a compound that can be inferred to have a thietane backbone with an ethynyl functional group attached. While the provided papers do not directly discuss 3-Ethynylthietan-3-ol, they do provide insights into related structures and their properties. For instance, thietan-3-ol is mentioned as a potential bioisostere for the carboxylic acid functional group, which suggests that 3-Ethynylthietan-3-ol could also serve as a bioisostere due to the presence of the thietane ring .
Synthesis Analysis
The synthesis of compounds related to 3-Ethynylthietan-3-ol involves the formation of thietane rings and the introduction of various functional groups. In the context of thietan-3-ol derivatives, a set of model compounds has been designed and synthesized, which could provide a foundation for the synthesis of 3-Ethynylthietan-3-ol . Additionally, the synthesis of poly(3-hexylthiophene) with an ethynyl end functional group has been reported, which demonstrates the feasibility of introducing an ethynyl group to thiophene derivatives . This knowledge could be extrapolated to the synthesis of 3-Ethynylthietan-3-ol.
Molecular Structure Analysis
The molecular structure of 3-Ethynylthietan-3-ol would likely be influenced by the presence of the ethynyl group, which could impart rigidity and planarity to the molecule. The thietane ring itself is a three-membered sulfur-containing heterocycle, which can be expected to have angle strain and unique electronic properties. The papers do not directly analyze the molecular structure of 3-Ethynylthietan-3-ol, but the study of oligo(3,6-phenanthrene ethynylenes) provides insight into the behavior of ethynyl groups in conjugated systems .
Chemical Reactions Analysis
The reactivity of 3-Ethynylthietan-3-ol would be influenced by both the thietane ring and the ethynyl group. The thietane ring is known to be reactive due to ring strain, while the ethynyl group is a reactive alkyne that can participate in various addition reactions. The provided papers do not discuss the chemical reactions of 3-Ethynylthietan-3-ol specifically, but the synthesis of thietanyl and dioxothietanyl derivatives indicates that thietane rings can undergo functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethynylthietan-3-ol would be expected to include a balance between the polar thietane ring and the relatively nonpolar ethynyl group. The papers suggest that thietan-3-ol and its derivatives have been evaluated for physicochemical properties, which could be relevant to understanding the properties of 3-Ethynylthietan-3-ol . The anti-aggregation activity of thietanyl derivatives also hints at potential biological applications of 3-Ethynylthietan-3-ol .
Wissenschaftliche Forschungsanwendungen
Chemical Derivatization for Analytical Methods
3-Ethynylthietan-3-ol, a type of varietal thiol, has been researched for its application in chemical derivatization, particularly in the analysis of wines. A study by Herbst-Johnstone et al. (2013) demonstrated the use of ethyl propiolate as a derivatizing agent to quantify varietal thiols. This method showed improved detection limits and reproducibility, making it suitable for oenological purposes (Herbst-Johnstone et al., 2013).
Bioisosteres in Medicinal Chemistry
Another application of compounds like 3-Ethynylthietan-3-ol is in the exploration of bioisosteres in medicinal chemistry. Lassalas et al. (2017) evaluated oxetan-3-ol, thietan-3-ol, and their derivatives as potential bioisosteres for the carboxylic acid functional group. Their research suggests that these structures, including 3-Ethynylthietan-3-ol, hold promise as isosteric replacements in drug design (Lassalas et al., 2017).
Plant-Plant Signaling Research
In the field of plant biology, compounds similar to 3-Ethynylthietan-3-ol have been studied for their role in plant-plant signaling. Ruther and Kleier (2005) investigated how leaf alcohol (Z)-3-hexen-1-ol, a compound with a similar structure, can induce volatile emissions in maize, suggesting a role in indirect plant defense and signaling (Ruther & Kleier, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethynylthietan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-2-5(6)3-7-4-5/h1,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJJLFDHCMBGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CSC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)
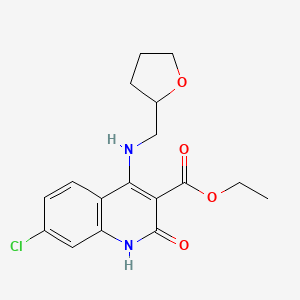

![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)

![N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3004576.png)
![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)
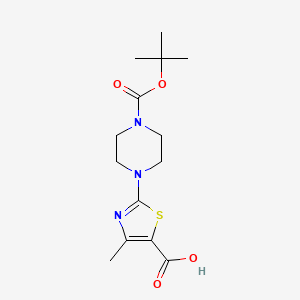

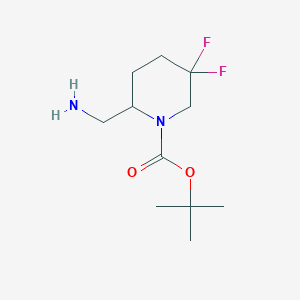
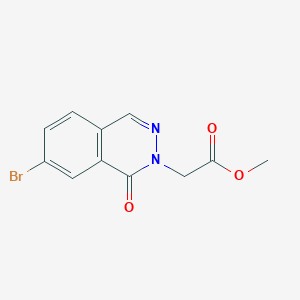
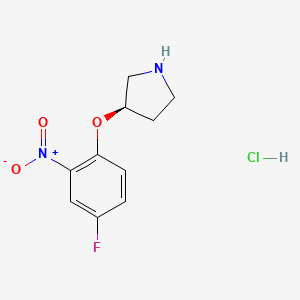
![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)
